Arnebin I

Description

Contextualization within Naphthoquinone Derivative Research

Beta,beta-Dimethylacrylshikonin belongs to the naphthoquinone class of compounds. ontosight.ai Naphthoquinones are characterized by their naphthalene (B1677914) ring structure with two ketone groups. This structural motif is the foundation for a wide array of natural and synthetic compounds that exhibit diverse biological activities. Shikonin (B1681659) and its derivatives, including beta,beta-dimethylacrylshikonin, are prime examples of this class, naturally found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma. ontosight.aimedchemexpress.comnih.gov

The research on beta,beta-dimethylacrylshikonin is a significant component of the larger field of naphthoquinone chemistry and pharmacology. Scientists are particularly interested in how the addition of a beta,beta-dimethylacryloyl side chain to the core shikonin structure influences its biological effects. ontosight.aimdpi.com This specific modification is a key area of investigation, as it can alter the compound's properties and its interactions with biological systems.

Overview of Historical and Contemporary Research Significance

Historically, plants containing shikonin and its derivatives have been used in traditional medicine for various purposes. nih.govfrontiersin.org Modern scientific research has sought to understand the chemical basis for these traditional uses, leading to the isolation and characterization of specific compounds like beta,beta-dimethylacrylshikonin. Early studies focused on identifying and quantifying these compounds in their natural sources.

Contemporary research has shifted towards elucidating the specific mechanisms of action of beta,beta-dimethylacrylshikonin at the molecular and cellular levels. A significant body of research has explored its potential in oncology. Studies have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. chemicalbook.commedchemexpress.comspandidos-publications.com For instance, research has demonstrated its effects on human gastric cancer, colon cancer, breast carcinoma, and melanoma cells. nih.govspandidos-publications.complos.orgmdpi.com

Beyond its anti-cancer properties, current research is also investigating its role in other biological processes. These include its anti-inflammatory, antioxidant, and wound-healing activities. ontosight.aichemicalbook.comsigmaaldrich.com For example, it has been shown to facilitate wound healing through the PI3K pathway and to possess antioxidant properties by scavenging free radicals. ontosight.aichemicalbook.com The compound's ability to modulate various signaling pathways, such as the ERK, STAT3, and NF-κB pathways, is a central focus of ongoing studies. chemicalbook.comnih.govplos.org

Detailed Research Findings

The scientific literature provides detailed insights into the biological activities of beta,beta-dimethylacrylshikonin across various experimental models.

In Vitro Research Highlights

| Cell Line | Cancer Type | Observed Effects | Key Findings |

| SGC-7901 | Human Gastric Cancer | Reduced cell viability, induced apoptosis. | Mediated through the ERK signaling pathway. plos.org |

| HCT-116 | Human Colon Cancer | Induced apoptosis, enhanced radiosensitivity. | Effects potentiated by ionizing radiation, linked to increased reactive oxygen species (ROS). spandidos-publications.com |

| MCF-7 | Human Breast Carcinoma | Inhibited proliferation, induced apoptosis. | Associated with downregulation of Bcl-2 and inactivation of the NF-κB pathway. nih.govnih.gov |

| WM164 | Melanoma | Cytotoxic, induced apoptosis and cell cycle arrest. | Exhibited strong tumor growth inhibitory activity. mdpi.commdpi.com |

| PC-9 & A549 | Human Lung Adenocarcinoma | Inhibited cell viability, induced apoptosis and autophagy. | Autophagy was found to be a protective mechanism against apoptosis. nih.gov |

In Vivo Research Highlights

| Animal Model | Cancer Type / Condition | Key Findings |

| BT-549 xenograft mice | Breast Cancer | Suppressed tumor growth by inhibiting STAT3 phosphorylation. chemicalbook.com |

| MFC gastric xenograft mice | Gastric Cancer | Suppressed tumor growth. chemicalbook.com |

| HCT-116 xenograft mice | Colon Cancer | Significantly suppressed tumor growth when combined with ionizing radiation. spandidos-publications.com |

| Rats | Impaired Wound Healing | Accelerated wound healing. chemicalbook.com |

| Rats | Nonalcoholic Fatty Liver Disease | Improved diet-induced nonalcoholic fatty liver disease. chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

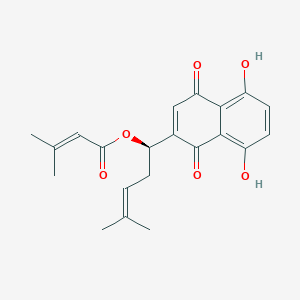

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947396 |

Source

|

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-01-6, 23444-70-4, 24502-79-2 |

Source

|

| Record name | Arnebin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta, beta-dimethylacrylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnebin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Plant Sources and Botanical Context

The primary botanical sources of beta,beta-Dimethylacrylshikonin are plants within the Boraginaceae family, renowned for producing a variety of shikonin (B1681659) derivatives. These compounds are typically sequestered in the outer layer of the roots, giving them a distinct reddish-purple hue.

Lithospermum erythrorhizon, commonly known as purple gromwell, is a well-documented source of shikonin and its derivatives, including beta,beta-Dimethylacrylshikonin springernature.com. The roots of this plant, known as "Zicao" in traditional Chinese medicine, are famous for their production of these red pigments springernature.com. Research on hairy root cultures of L. erythrorhizon has shown that these cultures secrete a mixture of shikonin derivatives, with beta,beta-Dimethylacrylshikonin being one of the identified esters springernature.com. This indicates that the compound is a key component of the lipophilic metabolites produced by the root's epidermal cells.

Onosma paniculata, another member of the Boraginaceae family, has been identified as a rich source of various shikonin derivatives. Studies involving the chemical analysis of its roots have led to the successful isolation of beta,beta-Dimethylacrylshikonin nih.govnih.govuni-graz.at. In one study, an activity-guided fractionation of a petroleum ether extract from the roots of O. paniculata yielded several shikonin derivatives, with dimethylacrylshikonin being one of the prominent compounds isolated nih.govnih.gov.

The genus Arnebia is also a significant source of beta,beta-Dimethylacrylshikonin. Arnebia euchroma, known as "Ratanjot," has been found to contain a variety of shikonin derivatives in its roots, including beta,beta-di-methylacryl-shikonin nih.gov. Similarly, the roots of Arnebia benthamii have been reported to contain beta,beta-dimethylacrylshikonin among other naphthoquinone pigments nih.gov. Another species, Onosma visianii, has also been shown to produce shikonin-β,β-dimethylacrylate in its roots mdpi.com. The presence of this compound across multiple genera within the Boraginaceae family highlights its widespread distribution among these related species.

The following table summarizes the key plant sources of beta,beta-Dimethylacrylshikonin.

| Plant Species | Family | Common Name | Plant Part Containing the Compound |

| Lithospermum erythrorhizon | Boraginaceae | Purple Gromwell, Zicao | Roots |

| Onosma paniculata | Boraginaceae | - | Roots |

| Arnebia euchroma | Boraginaceae | Ratanjot | Roots |

| Arnebia benthamii | Boraginaceae | - | Roots |

| Onosma visianii | Boraginaceae | - | Roots |

Isolation Techniques and Strategies

The isolation of beta,beta-Dimethylacrylshikonin from its natural sources involves a multi-step process that leverages the compound's lipophilic nature and its co-occurrence with other structurally similar shikonin derivatives. The general strategy involves an initial extraction followed by chromatographic purification.

A common initial step is the extraction of the dried and powdered plant roots with a non-polar solvent. Solvents such as petroleum ether or hexane (B92381) are frequently used to selectively extract the lipophilic shikonin derivatives, including beta,beta-Dimethylacrylshikonin, from the raw plant material nih.govnih.govnih.govnih.gov.

Following the initial extraction, various chromatographic techniques are employed for the separation and purification of the target compound from the crude extract.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the extract. Silica (B1680970) gel is a commonly used stationary phase. For instance, a hexane extract of Onosma visianii roots was subjected to a silica gel column, eluting with a gradient of cyclohexane (B81311) and ethyl acetate (B1210297) to yield several fractions mdpi.com. This step helps to separate the shikonin derivatives based on their polarity.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure beta,beta-Dimethylacrylshikonin, preparative HPLC is an effective and widely used method springernature.comspringernature.comresearchgate.netrjptonline.orgnih.gov. This technique offers high resolution and is capable of separating structurally similar compounds. Reversed-phase columns, such as C18, are often utilized with a mobile phase typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid to improve peak shape mdpi.comresearchgate.net. For example, fractions obtained from silica gel chromatography of Onosma visianii extract were further purified by semi-preparative HPLC on a C18 column to isolate pure shikonin-β,β-dimethylacrylate mdpi.com.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been applied for the preparative isolation and purification of shikonin and its esters. This technique avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample and allowing for high sample recovery researchgate.net.

The following table outlines the common methodologies used in the isolation of beta,beta-Dimethylacrylshikonin.

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Dried and powdered root material is extracted with a non-polar solvent like petroleum ether or hexane to obtain a crude extract containing lipophilic compounds. |

| 2. Fractionation | Column Chromatography | The crude extract is subjected to column chromatography, often using silica gel, to separate the components into fractions based on polarity. |

| 3. Purification | Preparative HPLC | Fractions containing the target compound are further purified using preparative HPLC, typically with a reversed-phase C18 column, to yield highly pure beta,beta-Dimethylacrylshikonin. |

| Alternative Purification | HSCCC | High-Speed Counter-Current Chromatography can be used as an alternative or complementary technique for the preparative separation of shikonin derivatives. |

Biosynthetic Pathways and Engineering

Enzymatic Steps and Key Enzymes

The biosynthesis of shikonin (B1681659) and its derivatives, including beta,beta-dimethylacrylshikonin, concludes with a critical acylation step. This final modification is catalyzed by a class of enzymes known as BAHD acyltransferases. nih.govnih.gov

Recent research has identified two specific BAHD acyltransferases in Lithospermum erythrorhizon, a plant known for producing shikonin derivatives. These are shikonin O-acyltransferase (LeSAT1) and alkannin (B1664780) O-acyltransferase (LeAAT1). nih.govnih.gov These enzymes exhibit enantiomer-specificity, meaning LeSAT1 acts on shikonin and LeAAT1 acts on its enantiomer, alkannin. oup.comnih.gov

Both LeSAT1 and LeAAT1 can utilize several acyl donors, including acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA, to produce the corresponding acylated shikonin or alkannin derivatives. oup.comnih.gov However, both enzymes display the highest activity with acetyl-CoA. oup.comnih.gov The expression of the genes encoding these enzymes is predominant in the roots and dark-grown cell cultures, which are the primary sites of shikonin production. nih.govnih.gov

Other key enzymes in the earlier stages of the shikonin biosynthetic pathway include:

p-Hydroxybenzoate:geranyltransferase (PGT): This enzyme catalyzes the initial and pivotal step, the condensation of p-hydroxybenzoic acid (4-HBA) and geranyl diphosphate (B83284) (GPP). researchgate.netnih.gov

Cytochrome P450 monooxygenases (CYPs): Enzymes like CYP76B74, CYP76B100/101 (GHQ 3''-hydroxylases), and CYP82AR (deoxyshikonin hydroxylase) are involved in subsequent hydroxylation and modification steps. researchgate.netnih.govoup.com

Deoxyshikonin (B1670263) hydroxylases (DSH1 and DSH2): These enzymes, belonging to the CYP82AR subfamily, are responsible for the conversion of deoxyshikonin to shikonin and alkannin, respectively. frontiersin.org

Precursors and Metabolic Intermediates

The journey to beta,beta-dimethylacrylshikonin begins with precursors from two major metabolic pathways: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) pathway. oup.comnih.gov

Phenylpropanoid Pathway: This pathway provides p-hydroxybenzoic acid (4-HBA) , which is derived from L-phenylalanine via cinnamic acid. researchgate.netnih.gov

Mevalonate (MVA) Pathway: This pathway supplies geranyl diphosphate (GPP) . GPP is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov

The first committed step in the shikonin pathway is the joining of 4-HBA and GPP by the enzyme p-hydroxybenzoate:geranyltransferase (PGT) to form m-geranyl-p-hydroxybenzoic acid . nih.govoup.com This intermediate then undergoes a series of modifications, including hydroxylation and cyclization, to form the basic naphthoquinone skeleton. oup.com

Key metabolic intermediates in the pathway include:

Geranylhydroquinone (GHQ) researchgate.net

3''-hydroxy-geranylhydroquinone (B1264985) oup.com

Deoxyshikonin oup.com

The pathway can also branch off, with (Z)-3''-hydroxy-geranylhydroquinone serving as a key branch point leading to the formation of shikonofuran derivatives, which represents a competing metabolic route. frontiersin.org

Diversification Mechanisms of Shikonin/Alkannin Derivatives

The remarkable diversity of shikonin and alkannin derivatives, such as beta,beta-dimethylacrylshikonin, arises from the variable acyl groups attached to the core shikonin or alkannin molecule. oup.com The primary mechanism for this diversification lies in the final acylation step of the biosynthetic pathway. nih.govnih.gov

The BAHD acyltransferases, LeSAT1 and LeAAT1, are capable of utilizing a range of acyl-CoA donors. nih.govnih.gov While they show a preference for acetyl-CoA, their ability to use other donors like isobutyryl-CoA and isovaleryl-CoA contributes to the variety of shikonin esters produced. oup.comnih.gov

The composition of shikonin derivatives varies significantly between different plant species. For instance, Lithospermum erythrorhizon predominantly produces acetylshikonin (B600194) and β-hydroxyisovalerylshikonin. oup.com In contrast, Onosma confertum is a major producer of beta,beta-dimethylacrylshikonin and acetylshikonin. oup.com This variation suggests that the availability and specificity of acyl-CoA donors within the plant cells play a crucial role in determining the final profile of shikonin derivatives. oup.comnih.gov

Furthermore, studies on homologous acyltransferases from different Boraginaceae plants have revealed that while the substrate specificities for acyl donors are conserved, the expression levels of these enzymes correlate with the enantiomeric ratio of shikonin to alkannin derivatives produced in a particular species. nih.govresearchgate.net This indicates that the diversity in acyl moieties may be influenced by factors beyond the differentiation of the acyltransferases themselves, possibly including the metabolic pool of different acyl-CoAs. oup.comnih.gov

Strategies for Enhanced Production via Biotechnology

The commercial demand for shikonin and its derivatives has driven the development of biotechnological strategies to enhance their production, with a significant focus on plant cell cultures. nih.govresearchgate.net

Plant Cell Cultures: The first successful in vitro production of shikonin derivatives was achieved using callus cultures of Lithospermum erythrorhizon. researchgate.netnih.gov Since then, various techniques have been employed to optimize and increase yields:

Cell Line Selection: Repeated selection of high-yielding cell lines has proven effective. For example, the M18 cell line of L. erythrorhizon showed a 20-fold increase in shikonin content compared to the original strain. nih.gov

Culture Condition Optimization: Factors such as the composition of the culture medium, light conditions, and temperature significantly impact shikonin production. frontiersin.orgresearchgate.net For instance, shikonin synthesis is often favored in dark conditions, and a temperature of 25°C has been found to be optimal for some cultures. oup.comfrontiersin.org The type and concentration of plant growth regulators are also critical. researchgate.net

Elicitation: The addition of elicitors, such as fungal extracts or jasmonates, to the culture medium can trigger defense responses in the plant cells, leading to an increase in the production of secondary metabolites like shikonin. nih.govd-nb.info

Genetic Engineering: Overexpression of key biosynthetic genes is a promising strategy. For example, enhancing the expression of the LeMYB1 transcription factor, which regulates several genes in the shikonin pathway, can lead to increased production. frontiersin.org Introducing genes from other organisms, such as the ubiA gene from E. coli which codes for a p-hydroxybenzoic acid-prenyltransferase, has also been shown to alter the biosynthetic pathway. frontiersin.org

Hairy Root Cultures: Transformation with Agrobacterium rhizogenes to induce hairy root cultures offers a genetically stable system for producing shikonin derivatives. frontiersin.orgnih.gov These cultures often exhibit faster growth and higher productivity compared to cell suspension cultures. nih.gov

Chemical Synthesis and Analog Development

Total Synthesis Approaches for Beta,beta-Dimethylacrylshikonin

Beta,beta-Dimethylacrylshikonin is a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon and Onosma paniculata. mdpi.comnih.govnih.gov While it can be isolated from these natural sources, synthetic approaches are crucial for producing it and other derivatives on a larger scale to overcome the overexploitation of these plants. frontiersin.orgnih.gov

Direct total synthesis of beta,beta-Dimethylacrylshikonin itself is not the most commonly reported method. Instead, its synthesis is typically achieved through the semi-synthesis or acylation of shikonin (B1681659), which serves as a readily available starting material. mdpi.com The total synthesis of the parent compound, shikonin, has been accomplished. One of the first total syntheses was for shikalkin, the racemic mixture of shikonin and its enantiomer, alkannin (B1664780). frontiersin.org This synthesis by Terada and colleagues involved processing an aldehyde with a Grignard reagent derived from bromobutan-3-one ethyl acetate (B1210297) to yield the corresponding acetal. frontiersin.org Other routes have also been developed, including a novel total synthetic method using a Ru(II) catalyst that yields shikonin in six steps with high enantiomeric excess. frontiersin.org These foundational synthetic routes to the core shikonin structure are essential for providing the precursor needed for derivatives like beta,beta-Dimethylacrylshikonin.

Synthetic Modification Strategies for Shikonin Derivatives

The primary strategy for synthesizing beta,beta-Dimethylacrylshikonin and other shikonin esters involves the chemical modification of the shikonin molecule. Research indicates that the naphthoquinone scaffold with its hydroxyl groups is fundamental to the compound's pharmacological activity, while modifications to the aliphatic side chain can modulate this activity. mdpi.commdpi.com

The most prevalent modification strategy is the acylation of the secondary hydroxyl group on the side chain of shikonin. mdpi.commdpi.com This is commonly achieved through a Steglich esterification reaction. mdpi.comnih.gov This method involves reacting shikonin with a specific carboxylic acid in the presence of a coupling agent and a catalyst. mdpi.commdpi.com For the synthesis of beta,beta-Dimethylacrylshikonin, the corresponding acid would be 3,3-dimethylacrylic acid.

This synthetic approach is versatile, allowing for the creation of a wide library of shikonin derivatives by varying the carboxylic acid used in the reaction. mdpi.comnih.gov The goal of these modifications is often to enhance the compound's properties or to investigate structure-activity relationships. nih.gov

Table 1: Key Reagents in the Steglich Esterification for Shikonin Derivatives This interactive table details the typical components used in the acylation of shikonin.

| Role | Reagent |

| Starting Material | Shikonin |

| Acyl Group Source | Carboxylic Acid (e.g., 3,3-dimethylacrylic acid) |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (CH2Cl2) |

This table is based on synthetic procedures described in the literature. mdpi.commdpi.comnih.gov

Development of Novel Analogs and Derivatives

Building upon the synthetic modification strategies, researchers have developed a multitude of novel shikonin analogs and derivatives with the aim of discovering compounds with improved characteristics. mdpi.commdpi.comnih.gov These efforts focus on introducing diverse structural features into the acyl residue attached to the shikonin side chain. nih.gov

One successful approach has been the synthesis of derivatives bearing a cyclopropane (B1198618) moiety. mdpi.commdpi.com For instance, (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl cyclopropylacetate, also known as cyclopropylacetylshikonin, was synthesized and identified as a highly active derivative. mdpi.com Another novel derivative with even higher activity, (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-cyclopropyl-2-oxoacetate, was later developed. mdpi.com

In addition to side-chain modifications, other strategies have included modifying the core naphthazarin scaffold. nih.gov For example, two series of novel dimethylated shikonin and alkannin derivatives were designed and synthesized. nih.gov These core-scaffold-modified compounds were developed as potential prodrugs to minimize non-specific cytotoxicity. nih.gov The synthesis of these analogs often involves multi-step sequences, but simpler, one-pot reaction methods are also being explored to create shikonin analogs more efficiently. nih.gov

Table 2: Examples of Synthesized Novel Shikonin Analogs This interactive table lists some of the novel shikonin derivatives that have been synthesized and the corresponding carboxylic acid used for the esterification.

| Novel Shikonin Derivative Name | Carboxylic Acid Used in Synthesis | Reference |

| Cyclopropylacetylshikonin | Cyclopropylacetic acid | mdpi.com |

| (R)-1-(...)-2-cyclopropyl-2-oxoacetate | 2-Cyclopropyl-2-oxoacetic acid | mdpi.com |

| Bicyclic Acetic Acid Derivative (4) | (1-Cyclohexenyl)-2-acetic acid precursor | mdpi.comnih.gov |

| β-Cyclopropylacrylic Acid Derivative (6) | β-Cyclopropylacrylic acid | mdpi.comnih.gov |

| 3-Cyclopropylpropanoic Acid Derivative (7) | 3-Cyclopropylpropanoic acid | mdpi.comnih.gov |

This table showcases a selection of novel analogs created through synthetic modification of the shikonin side chain.

Preclinical Pharmacological Activities and Biological Effects

Antineoplastic and Antiproliferative Effects

DMAS exhibits notable antineoplastic and antiproliferative properties across a range of cancer cell types. medchemexpress.comnih.govmdpi.com Its mechanisms of action involve hindering the growth of tumor cells, triggering programmed cell death, and influencing other critical cellular pathways. medchemexpress.commdpi.com

A consistent finding in numerous in vitro studies is the ability of beta,beta-Dimethylacrylshikonin to inhibit cellular proliferation in a dose- and time-dependent manner. This effect has been observed in a variety of human cancer cell lines.

For instance, treatment with DMAS significantly reduced the cell viability of human gastric cancer SGC-7901 cells, human breast carcinoma MCF-7 cells, and human lung adenocarcinoma A549 cells. plos.orgnih.govspandidos-publications.com In A549 cells, the IC50 values were determined to be 14.22 µmol/L and 10.61 µmol/L after 24 and 48 hours of treatment, respectively. nih.gov Similarly, DMAS inhibited the proliferation of human colorectal cancer (CRC) HCT-116 cells and hepatocellular carcinoma (HCC) SMMC-7721 cells, with the latter showing an IC50 of 15.01 ± 0.76 µg/mL at 48 hours. nih.govnih.govnih.gov

The antiproliferative effects also extend to melanoma and myxofibrosarcoma (MFS). Studies on five different melanoma cell lines, including those with BRAF and NRAS mutations, showed a significant reduction in viability with DMAS treatment. acs.orgacs.orgnih.gov In MFS cells, DMAS demonstrated a dose-dependent inhibition of cell viability. mdpi.com Furthermore, in human medullary thyroid carcinoma TT cells, DMAS was found to reduce cell proliferation. bioscientifica.com This broad-spectrum antiproliferative activity highlights its potential as an anticancer compound. medchemexpress.com

Table 1: Inhibition of Cellular Proliferation by beta,beta-Dimethylacrylshikonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| SGC-7901 | Human Gastric Cancer | Dose- and time-dependent reduction in cell viability. | plos.orgnih.gov |

| MCF-7 | Human Breast Carcinoma | Dose- and time-dependent inhibition of proliferation; IC50 of 0.050±0.016 mM at 48h. | spandidos-publications.comsemanticscholar.org |

| A549 | Human Lung Adenocarcinoma | Dose- and time-dependent suppression of viability; IC50 of 14.22 µmol/L at 24h and 10.61 µmol/L at 48h. | nih.govnih.gov |

| HCT-116 | Human Colorectal Cancer | Time- and dose-dependent inhibition of tumor cell growth. | nih.govnih.gov |

| SMMC-7721 | Human Hepatocellular Carcinoma | Dose- and time-dependent inhibition of proliferation; IC50 of 15.01 ± 0.76 µg/mL at 48h. | nih.gov |

| Melanoma Lines | Melanoma | Significant reduction in viability in a concentration- and time-dependent manner across multiple cell lines (MUG-Mel1, MUG-Mel2, Sbcl2, WM164, WM793). | acs.orgnih.govdoi.org |

| MUG-Myx2a / MUG-Myx2b | Myxofibrosarcoma | Dose-dependent inhibition of cell viability. | mdpi.com |

| TT | Medullary Thyroid Carcinoma | Reduction in cell proliferation. | bioscientifica.com |

A primary mechanism underlying the antineoplastic effects of beta,beta-Dimethylacrylshikonin is the induction of apoptosis, or programmed cell death. medchemexpress.com This has been consistently demonstrated across various cancer cell models. For example, DMAS induces apoptosis in human gastric cancer SGC-7901 cells, human breast cancer MCF-7 cells, and hepatocellular carcinoma cells. plos.orgnih.govspandidos-publications.com The apoptotic process is characterized by morphological changes such as cell shrinkage and chromatin condensation. spandidos-publications.comsemanticscholar.org

In human lung adenocarcinoma A549 cells, DMAS treatment leads to apoptosis, and this effect is also seen in colorectal cancer HCT-116 cells. nih.govnih.gov Studies on melanoma have further confirmed that DMAS induces caspase-3-dependent apoptosis in several cell lines, including those resistant to current therapies. acs.orgacs.orgnih.gov

The apoptotic pathway triggered by beta,beta-Dimethylacrylshikonin is predominantly mitochondria-dependent. plos.orgnih.gov This intrinsic pathway is initiated by mitochondrial events, including the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. plos.orgnih.gov

In human gastric cancer SGC-7901 cells, DMAS treatment was shown to cause a loss of mitochondrial membrane potential and trigger the release of cytochrome c. plos.org Similar observations were made in human lung adenocarcinoma A549 cells, where DMAS induced the loss of mitochondrial membrane potential, confirming the involvement of the mitochondrial pathway in these cells as well. nih.gov These events are critical upstream steps that commit the cell to apoptosis. plos.orgnih.gov

Following the initiation of mitochondrial-mediated apoptosis, beta,beta-Dimethylacrylshikonin activates a cascade of effector enzymes known as caspases. The activation of this cascade is a hallmark of apoptosis.

In SGC-7901 gastric cancer cells, DMAS treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. plos.orgnih.gov The activation of caspase-3 subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a classic marker of apoptosis. plos.orgnih.gov The role of the caspase cascade was confirmed when a pan-caspase inhibitor, Z-VAD-FMK, was able to reduce or abrogate the apoptosis induced by DMAS. plos.orgnih.gov

Similar results were observed in A549 lung adenocarcinoma cells, where DMAS treatment resulted in the cleavage and activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP. nih.gov The use of the pan-caspase inhibitor Z-VAD-FMK also reduced DMAS-induced apoptosis in these cells, underscoring the critical role of the mitochondrial-mediated caspase cascade pathway. nih.gov Furthermore, DMAS was found to induce the activation of caspase-3 in hepatocellular carcinoma and melanoma cells. nih.govacs.orgacs.org

The commitment to mitochondria-dependent apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, cIAP-2, XIAP) and pro-apoptotic (e.g., Bax, Bak, Bid, NOXA) members. plos.org Beta,beta-Dimethylacrylshikonin has been shown to modulate the expression of these proteins, shifting the balance towards cell death.

In SGC-7901 gastric cancer cells, DMAS down-regulated the expression of anti-apoptotic proteins Bcl-2, cIAP-2, and XIAP, while up-regulating the pro-apoptotic proteins Bak and Bax. plos.orgnih.gov Likewise, in A549 lung cancer cells, DMAS treatment decreased the expression of cIAP-2 and XIAP and increased the expression of Bax and Bak. nih.gov

In HCT-116 colorectal cancer cells, DMAS suppressed the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL and increased the levels of pro-apoptotic Bax and Bid, leading to an increased Bax/Bcl-2 ratio. mdpi.comnih.gov A similar effect on the Bax/Bcl-2 ratio was observed in MCF-7 breast cancer cells and hepatocellular carcinoma cells, where DMAS decreased Bcl-2 expression and increased Bax expression. nih.govspandidos-publications.comsemanticscholar.org

A key finding in melanoma cells is that DMAS induces apoptosis primarily through the upregulation of the pro-apoptotic BH3-only protein NOXA. acs.orgacs.orgnih.govdoi.org Knockdown experiments confirmed that NOXA is essential for the apoptotic effect of DMAS in these cells. acs.orgacs.org This was the first report showing NOXA-dependent apoptosis for a shikonin (B1681659) derivative in melanoma. acs.orgacs.orgnih.gov

Table 2: Regulation of Apoptosis-Related Proteins by beta,beta-Dimethylacrylshikonin

| Cell Line | Cancer Type | Upregulated Proteins (Pro-apoptotic) | Downregulated Proteins (Anti-apoptotic) | Citations |

|---|---|---|---|---|

| SGC-7901 | Gastric Cancer | Bak, Bax | Bcl-2, cIAP-2, XIAP | plos.orgnih.gov |

| A549 | Lung Adenocarcinoma | Bax, Bak | cIAP-2, XIAP | nih.gov |

| HCT-116 | Colorectal Cancer | Bax, Bid | Bcl-2, Bcl-xL | mdpi.comnih.gov |

| MCF-7 | Breast Carcinoma | Bax, Caspase-3 | Bcl-2 | spandidos-publications.comsemanticscholar.org |

| SMMC-7721 | Hepatocellular Carcinoma | Bax | Bcl-2 | nih.gov |

| Melanoma Lines | Melanoma | NOXA | - | acs.orgacs.orgdoi.org |

In addition to apoptosis, beta,beta-Dimethylacrylshikonin can induce autophagy, a cellular process of self-digestion that can have a dual role in either promoting cell survival or contributing to cell death. mdpi.com

In human lung adenocarcinoma cells (A549 and PC-9), DMAS treatment was found to induce autophagy. nih.govnih.gov This process was linked to the activation of the CaMKKβ-AMPK-mTOR signaling pathway, triggered by an increase in intracellular calcium. nih.gov Further investigation revealed that DMAS-induced autophagy in these cells is also mediated by endoplasmic reticulum (ER) stress through the ATF4-CHOP and IRE1-TRAF2-JNK signaling pathways. nih.gov Interestingly, studies suggest that in this context, autophagy acts as a cytoprotective mechanism, as its inhibition enhanced DMAS-induced apoptosis. nih.govnih.gov

In melanoma cells, a transcriptome analysis revealed that DMAS treatment led to an increase in p62, a key player in autophagy. mdpi.com Subsequent experiments confirmed that DMAS induces autophagy in different melanoma cell lines, as indicated by the increased amount of the autophagy-associated protein LC3B-II. mdpi.com The induction of autophagic cell death is considered a potentially effective therapeutic strategy in melanoma. mdpi.com

Induction of Cellular Apoptosis

Immunomodulatory Activities

The immunomodulatory properties of β,β-dimethylacrylshikonin are an emerging area of research. While direct studies on its effects on dendritic cells and T-cells are limited, related research provides some insights.

One study on triple-negative breast cancer (TNBC) revealed that β,β-dimethylacrylshikonin (DMAS) could inhibit immune evasion by downregulating the immune checkpoint protein PD-L1. nih.gov PD-L1 on tumor cells interacts with PD-1 on T-cells to suppress the anti-tumor immune response. By reducing PD-L1 expression, β,β-dimethylacrylshikonin may enhance the ability of the immune system to recognize and attack cancer cells.

The broader context of immunomodulation by related compounds and pathways offers further clues. For instance, the interaction between dendritic cells and T-cells is crucial for initiating and shaping the immune response. Molecules like BTLA and HVEM play a role in regulating T-cell tolerance and the induction of regulatory T-cells by dendritic cells. nih.govnih.gov While not directly linked to β,β-dimethylacrylshikonin, these pathways highlight the complexity of immune regulation that could potentially be influenced by such compounds. Further investigation is needed to specifically delineate the effects of β,β-dimethylacrylshikonin on the function of dendritic cells and T-cells.

Modulation of Immune Checkpoint Molecule Expression (e.g., PD-L1)

Beta,beta-Dimethylacrylshikonin (DMAS) has been shown to suppress immune evasion by downregulating the expression of the immune checkpoint molecule Programmed death-ligand 1 (PD-L1). nih.gov Tumors can exploit the interaction between PD-L1 on cancer cells and the PD-1 receptor on T-cells to inhibit the anti-tumor immune response. nih.gov Research on triple-negative breast cancer (TNBC) has revealed that DMAS exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Y705 position. nih.govnih.gov This inhibition of the STAT3 pathway leads to a subsequent downregulation of PD-L1, thereby countering the tumor's ability to evade immune surveillance. nih.govnih.gov The activation of STAT3 is a known mechanism for upregulating PD-L1 in cancer cells. uni.lu By targeting this pathway, beta,beta-Dimethylacrylshikonin potentiates the activity of chemotherapeutic agents like paclitaxel (B517696) and inhibits tumor progression. nih.gov

Anti-Inflammatory Effects

Beta,beta-Dimethylacrylshikonin, a derivative of the naphthoquinone shikonin, possesses anti-inflammatory properties. medchemexpress.com Shikonin and its derivatives, isolated from the roots of plants like Lithospermum erythrorhizon, have been traditionally used in medicine for their anti-inflammatory capabilities. mdpi.com Scientific studies have confirmed that these compounds exhibit a range of biological activities, including anti-inflammatory effects. medchemexpress.commdpi.com This activity is a key aspect of their therapeutic potential, which has been investigated alongside their other pharmacological properties. mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal)

Beta,beta-Dimethylacrylshikonin has demonstrated antimicrobial activity, including both antibacterial and antifungal effects. medchemexpress.com It is one of several shikonin derivatives found in the roots of Arnebia euchroma that exhibit these properties. uni.lu Studies have evaluated its efficacy against various microbes. For instance, research on oral bacteria has included beta,beta-Dimethylacrylshikonin among the compounds tested, although other derivatives like acetylshikonin (B600194) were found to have stronger effects in that specific study. uni.lu Its activity against fungal pathogens has also been noted. uni.lu The antimicrobial properties of beta,beta-Dimethylacrylshikonin contribute to the traditional use of the source plants for treating conditions like burns, where preventing infection is crucial. mdpi.com

Other Biological Activities

Hepatoprotective Effects (e.g., Nonalcoholic Fatty Liver Disease)

While several natural compounds are investigated for their potential in treating non-alcoholic fatty liver disease (NAFLD) by improving liver function and reducing fat accumulation, direct evidence for the hepatoprotective effects of beta,beta-Dimethylacrylshikonin in NAFLD from specific studies is not extensively documented in the provided results. brieflands.comnih.govmdpi.comeuropeanreview.orgnih.gov However, the compound is included in a Non-Alcoholic Fatty Liver Disease (NAFLD) Compound Library, suggesting it is a substance of interest for research in this area. medchemexpress.com

Enzyme Inhibition Related to Drug Metabolism (e.g., Cytochrome P450 for Tramadol (B15222) Metabolism)

Beta,beta-Dimethylacrylshikonin has been shown to inhibit the metabolism of the analgesic drug tramadol. sci-hub.se This inhibition occurs through its effect on cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. sci-hub.se

In vitro studies using human liver microsomes (HLM) and rat liver microsomes (RLM) have determined the half-maximal inhibitory concentration (IC50) of beta,beta-Dimethylacrylshikonin on tramadol metabolism. The research identified a non-competitive mechanism of inhibition on the cytochrome P450 enzyme system in both human and rat models. sci-hub.se

Table 1: IC50 Values of Beta,beta-Dimethylacrylshikonin on Tramadol Metabolism

| Microsome Source | IC50 (μmol/l) |

| Human Liver Microsomes (HLM) | 14.33 ± 1.1 |

| Rat Liver Microsomes (RLM) | 8.24 ± 1.26 |

Data sourced from a study on the inhibitory effects on tramadol metabolism. sci-hub.se

In vivo experiments in rats further confirmed these findings, showing that a higher dose of beta,beta-Dimethylacrylshikonin could inhibit the metabolism of tramadol. sci-hub.se

Modulation of Oxidative Stress Pathways

Beta,beta-Dimethylacrylshikonin modulates cellular oxidative stress pathways, primarily through the generation of reactive oxygen species (ROS). uni.lumdpi.com The accumulation of ROS can disrupt mitochondrial membrane potential and induce oxidative damage within cells. mdpi.com This mechanism is a key component of its anti-tumor activity. mdpi.com Studies on human colon cancer cells have shown that beta,beta-Dimethylacrylshikonin enhances the production of intracellular ROS, which in turn leads to increased DNA damage and apoptosis (cell death). mdpi.com The effects of the compound can be counteracted by the use of antioxidants, confirming the central role of ROS in its biological activity. mdpi.com

Wound Healing Facilitation

Beta,beta-Dimethylacrylshikonin, a naphthoquinone derivative isolated from the roots of plants such as Onosma dichroantha, Lithospermum erythrorhizon, and Onosma armeniacum, has demonstrated significant potential in facilitating wound healing. nih.govmedchemexpress.comresearchgate.netresearchgate.net Its efficacy is attributed to a multi-faceted mechanism of action that involves promoting angiogenesis, stimulating cell proliferation and migration, enhancing collagen deposition, and exerting anti-inflammatory effects. medchemexpress.comwjgnet.comnih.gov Research, encompassing both in vitro and in vivo models, has provided evidence supporting its role as a therapeutic agent in wound repair, including in compromised healing scenarios such as diabetic or steroid-impaired wounds. nih.govmedchemexpress.comnih.gov

Detailed Research Findings

The wound healing properties of beta,beta-Dimethylacrylshikonin are linked to its influence on several key cellular processes. It has been shown to promote the formation of new blood vessels (angiogenesis) by inducing the expression of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1 alpha (HIF-1α) through a PI3K-dependent pathway. medchemexpress.com This pro-angiogenic effect is crucial for supplying nutrients and oxygen to the wound bed, a vital step in tissue regeneration.

In in vitro scratch assays, beta,beta-Dimethylacrylshikonin, often as a component of plant extracts, has been observed to enhance the migration of endothelial and fibroblast cells, which is essential for closing the wound gap. nih.govresearchgate.net For instance, a cyclohexane (B81311) extract of O. dichroantha, confirmed to contain beta,beta-Dimethylacrylshikonin, resulted in approximately 92% closure of a wound in an endothelial cell culture after 24 hours. researchgate.netresearchgate.net Furthermore, the compound stimulates the proliferation of fibroblasts, the cells responsible for producing the extracellular matrix and collagen that form the new tissue. nih.govresearchgate.net

In vivo studies have further substantiated these findings. In a rat model with hydrocortisone-impaired wound healing, topical application of beta,beta-Dimethylacrylshikonin (also referred to as arnebin-1) led to a significant acceleration of wound closure. medchemexpress.comnih.gov This was characterized by enhanced re-epithelialization, the process of restoring the skin's outer layer, and the formation of thick granulation tissue with an increased number of cells and blood vessels. medchemexpress.comnih.gov The compound was also found to increase the synthesis of crucial matrix proteins like collagen and fibronectin. nih.gov A key mechanism identified in this process is the enhanced expression of Transforming Growth Factor-beta1 (TGF-β1), a cytokine known to be a potent stimulator of wound repair. nih.gov Similar positive outcomes were noted in diabetic rat models, where beta,beta-Dimethylacrylshikonin improved wound closure rates, cell proliferation, and migration. nih.gov

The compound's role in wound healing is also supported by its anti-inflammatory properties. wjgnet.com Extracts containing beta,beta-Dimethylacrylshikonin have been shown to inhibit inflammation induced by lipopolysaccharides (LPS), which helps in creating a more favorable environment for tissue repair to proceed from the inflammatory phase to the proliferative phase. researchgate.netresearchgate.net

Table 1: In Vitro Studies on the Wound Healing Effects of Beta,beta-Dimethylacrylshikonin

| Cell Line | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Scratch Assay, Tube Formation | Showed a synergistic effect with VEGF, improving cell proliferation, migration, and pre-angiogenic tube formation. | nih.gov |

| Human Microvascular Endothelial Cells (HMEC-1) | Scratch Wound Assay | An extract containing the compound achieved ~92% wound closure after 24 hours. | researchgate.netresearchgate.net |

| Hs27 Fibroblasts | Proliferation Assay | An extract containing the compound promoted fibroblast proliferation. | researchgate.netmdpi.com |

| RAW 264.7 Macrophages | Anti-inflammatory Assay | An extract containing the compound was effective in inhibiting LPS-induced inflammation. | nih.govresearchgate.net |

Table 2: In Vivo Studies on the Wound Healing Effects of Beta,beta-Dimethylacrylshikonin

| Animal Model | Wound Type | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Cutaneous Punch Wound (Hydrocortisone-impaired) | Accelerated wound closure; enhanced epidermal regeneration, collagen synthesis, cell proliferation, and vessel formation. Increased expression of TGF-β1 and fibronectin. | medchemexpress.comnih.gov |

| Rat | Cutaneous Punch Wound (Normal) | Significantly accelerated healing, promoted thick granulation tissue formation and re-epithelialization. | nih.gov |

| Rat | Diabetic Wound | Improved cell proliferation and migration; enhanced wound closure rate. | nih.gov |

| Zebrafish (Danio rerio) | Embryo Model | An extract containing the compound confirmed angiogenic effects by increasing sprout number. | researchgate.netresearchgate.net |

Molecular Mechanisms of Action and Target Identification

Interaction with Cellular Signaling Pathways

The intricate network of cellular signaling pathways governs normal cell function, and its dysregulation is a hallmark of various diseases. Beta,beta-Dimethylacrylshikonin has been shown to exert its effects by intervening in several of these pathways.

PI3K/AKT/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism. While some shikonin (B1681659) derivatives have been shown to inhibit this pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells frontiersin.orgnih.govresearchgate.net, beta,beta-dimethylacrylshikonin has been reported to induce the expression of eNOS, VEGF, and HIF-1α through a PI3K-dependent mechanism, suggesting a pro-angiogenic role in certain contexts. medchemexpress.com In lung adenocarcinoma cells, beta,beta-dimethylacrylshikonin was found to activate the CaMKKβ-AMPK-mTOR pathway, leading to autophagy. nih.gov This suggests that the compound's effect on the PI3K/AKT/mTOR pathway can be context-dependent, leading to different cellular outcomes.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are pivotal in translating extracellular stimuli into a wide range of cellular responses. Research indicates that beta,beta-dimethylacrylshikonin can modulate MAPK signaling. For instance, it has been observed to inhibit the growth of gastric cancer cells by inducing the ERK signaling pathway. targetmol.combiocat.comnih.gov In myxofibrosarcoma cells, treatment with beta,beta-dimethylacrylshikonin led to an increase in the phosphorylation of ERK, JNK, and p38. mdpi.com The sustained activation of the ERK pathway by this compound has been linked to the induction of apoptosis in human gastric cancer cells. nih.gov Furthermore, in human lung adenocarcinoma cells, beta,beta-dimethylacrylshikonin has been shown to induce mitochondria-dependent apoptosis through the activation of the p38 signaling pathway. frontiersin.org

| Cell Line | Effect on MAPK Pathway | Outcome | Reference |

| Gastric Cancer (SGC-7901) | Induces ERK signaling pathway | Growth inhibition | targetmol.combiocat.comnih.gov |

| Myxofibrosarcoma (MUG-Myx2a, MUG-Myx2b) | Increased phosphorylation of ERK, JNK, and p38 | Apoptosis induction | mdpi.com |

| Human Lung Adenocarcinoma | Activation of p38 signaling pathway | Mitochondria-dependent apoptosis | frontiersin.org |

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Aberrant STAT3 activation is frequently observed in various cancers. In myxofibrosarcoma cells, beta,beta-dimethylacrylshikonin has been shown to inhibit the phosphorylation of STAT3, suggesting a potential mechanism for its anti-tumor activity. mdpi.com The inhibition of the STAT3 signaling pathway is a recognized strategy for attenuating cancer metastasis. nih.gov

Notch Signaling Pathway Modulation

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. mdpi.comfrontiersin.org Dysregulation of this pathway is implicated in tumorigenesis. nih.gov Studies have demonstrated that beta,beta-dimethylacrylshikonin can act as an inhibitor of Notch-1 activation. medchemexpress.comnih.govmedchemexpress.com In human gastric cancer cells, treatment with this compound led to reduced Notch-1 activation and decreased expression of its downstream target, Hes-1, both in vitro and in vivo. nih.gov This suggests that the anti-tumor effects of beta,beta-dimethylacrylshikonin may be, in part, mediated through the attenuation of the Notch signaling pathway.

| Cell Line/Model | Effect on Notch Pathway | Outcome | Reference |

| Human Gastric Cancer (SGC-7901) | Reduced Notch-1 activation, decreased Hes-1 expression | Inhibition of cell growth | nih.gov |

| In vivo (Gastric Cancer) | Reduced Notch-1 activation, decreased Hes-1 expression | Inhibition of tumor progression | nih.gov |

NF-κB Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. nih.govresearchgate.net Beta,beta-dimethylacrylshikonin has been shown to partially inactivate the NF-κB pathway. targetmol.combiocat.com In human breast carcinoma MCF-7 cells, the compound inhibited the activity of the NF-κB pathway by downregulating the expression of the p65 subunit and inhibiting the phosphorylation of IκB. nih.govresearchgate.net This inactivation of the NF-κB pathway contributes to the induction of apoptosis in these cells. nih.gov

| Cell Line | Effect on NF-κB Pathway | Outcome | Reference |

| Human Breast Carcinoma (MCF-7) | Downregulation of p65, inhibition of IκB phosphorylation | Induction of apoptosis | nih.govresearchgate.net |

HIF-1α, VEGF, and eNOS Expression Regulation

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels and plays a critical role in angiogenesis by controlling the expression of genes like vascular endothelial growth factor (VEGF). plos.orgnih.govnih.gov Endothelial nitric oxide synthase (eNOS) is also involved in angiogenesis and vascular function. It has been reported that beta,beta-dimethylacrylshikonin can induce the expression of eNOS, VEGF, and HIF-1α through a PI3K-dependent pathway, suggesting a role in promoting angiogenesis. medchemexpress.comambeed.cn

Role of Reactive Oxygen Species (ROS) Generation

A prominent mechanism of action for β,β-dimethylacrylshikonin involves the generation of reactive oxygen species (ROS). nih.govspandidos-publications.com Studies have shown that this compound stimulates an increase in ROS production within cancer cells. spandidos-publications.comuni.lu This elevation of ROS levels appears to be a key factor in its observed biological effects, particularly in sensitizing cancer cells to other treatments like ionizing radiation. nih.govspandidos-publications.comuni.lunih.gov

In human colon cancer cells, the radiosensitizing effect of β,β-dimethylacrylshikonin is attributed to its ability to upregulate ROS. nih.govspandidos-publications.comuni.lunih.gov Pre-treatment with an ROS scavenger, N-acetylcysteine, was found to suppress the enhanced DNA damage and apoptosis induced by the combination of β,β-dimethylacrylshikonin and ionizing radiation, confirming the critical role of ROS in this process. nih.govuni.lu The generation of ROS may be linked to alterations in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. nih.govspandidos-publications.com Furthermore, in melanoma cells, β,β-dimethylacrylshikonin has been shown to lead to ROS generation, contributing to its cytotoxic effects. mdpi.com

Direct and Indirect Enzyme Activity Modulation

β,β-Dimethylacrylshikonin exerts its effects by modulating the activity of several key enzymes involved in cellular processes.

TrxR1: Shikonin and its derivatives have been shown to inhibit thioredoxin reductase 1 (TrxR1). escires.com

PKM2: While shikonin is known to be a specific inhibitor of pyruvate (B1213749) kinase M2 (PKM2), the direct effects of β,β-dimethylacrylshikonin on PKM2 activity require further specific investigation. abmole.comsigmaaldrich.combiodeep.cn

RIP1/3: Shikonin has been shown to induce necroptosis, a form of programmed cell death dependent on receptor-interacting protein kinases (RIP) 1 and 3. nih.govresearchgate.net Studies on Jurkat cells treated with shikonin showed an upregulation of RIP3, indicating a necroptotic phenotype. researchgate.net

Src and FAK: The focal adhesion kinase (FAK) and Src are non-receptor tyrosine kinases that form a signaling complex crucial for cell proliferation, survival, and motility. nih.govnih.govresearchgate.net The FAK/Src complex is a known therapeutic target in cancer. nih.gov While direct modulation of Src and FAK by β,β-dimethylacrylshikonin is an area of ongoing research, the known involvement of these kinases in pathways affected by the compound suggests a potential indirect regulatory role.

Cytochrome P450: Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide range of compounds, including drugs. nih.govwikipedia.orgnih.gov Shikonin and its analog, β,β-dimethylacrylshikonin, have been found to exhibit non-competitive inhibition of cytochrome P450 enzymes in both human and rat liver microsomes. researchgate.net

Gene and Protein Expression Alterations (beyond apoptosis-related proteins)

β,β-Dimethylacrylshikonin significantly alters the expression of various genes and proteins that are not directly categorized as apoptosis-related, influencing a range of cellular functions.

In a study on melanoma cells, a comprehensive gene expression analysis revealed that β,β-dimethylacrylshikonin treatment led to the differential expression of numerous genes. mdpi.com The most significantly upregulated gene was sequestosome 1 (SQSTM1/p62), while the most downregulated was a member of the H3 histone family. mdpi.com

Furthermore, treatment of myxofibrosarcoma cells with β,β-dimethylacrylshikonin resulted in a significant downregulation of the gene expression of the metastatic marker MMP2. mdpi.com In human gastric cancer cells, this compound was found to induce the phosphorylation of extracellular signal-regulated kinase (ERK). plos.orgnih.gov Additionally, in melanoma cell lines, β,β-dimethylacrylshikonin has been shown to upregulate NOXA, a pro-apoptotic protein, leading to caspase-3-dependent apoptosis. acs.orgnih.gov

| Gene/Protein | Cell Line | Effect of β,β-Dimethylacrylshikonin | Reference |

| SQSTM1/p62 | WM164 Melanoma | Upregulation | mdpi.com |

| H3FB | WM164 Melanoma | Downregulation | mdpi.com |

| MMP2 | Myxofibrosarcoma | Downregulation | mdpi.com |

| Phospho-ERK | SGC-7901 Gastric Cancer | Induction | plos.orgnih.gov |

| NOXA | Melanoma | Upregulation | acs.orgnih.gov |

Impact on Mitochondrial Integrity and Function

β,β-Dimethylacrylshikonin has a profound impact on the integrity and function of mitochondria, a key organelle in the regulation of cell death pathways.

Treatment with β,β-dimethylacrylshikonin has been shown to cause a loss of mitochondrial membrane potential in human gastric cancer cells and melanoma cells. mdpi.complos.orgnih.gov This disruption of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. nih.gov Following the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol is observed. plos.orgnih.govnih.gov

In human gastric cancer cells (SGC-7901), β,β-dimethylacrylshikonin treatment led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic proteins Bak and Bax. plos.orgnih.govnih.gov This shift in the balance of Bcl-2 family proteins further contributes to the permeabilization of the mitochondrial outer membrane. The released cytochrome c then activates caspase-9 and subsequently caspase-3, leading to the execution of apoptosis. plos.orgnih.govnih.gov These findings highlight that β,β-dimethylacrylshikonin-induced apoptosis is mediated through a mitochondria-dependent pathway. plos.orgnih.govnih.gov

| Effect on Mitochondria | Cell Line | Observation | Reference |

| Membrane Potential | SGC-7901 Gastric Cancer, WM164 Melanoma | Loss of potential | mdpi.complos.orgnih.gov |

| Cytochrome c Release | SGC-7901 Gastric Cancer | Release into cytosol | plos.orgnih.govnih.gov |

| Bcl-2 Family Proteins | SGC-7901 Gastric Cancer, HCT-116 Colorectal Cancer | Downregulation of Bcl-2, Upregulation of Bax and Bak | plos.orgnih.govnih.govmdpi.com |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

The biological activity of shikonin (B1681659) derivatives, including β,β-Dimethylacrylshikonin, is intrinsically linked to several key structural features. The core naphthazarin ring (1,4-naphthoquinone) is fundamental to the molecule's function. thieme-connect.de Specifically, the two hydroxyl groups at the C-5 and C-8 positions of this aromatic ring are crucial for activity. researchgate.netfrontiersin.org

| Key Structural Feature | Associated Biological Activity | Source |

| Naphthazarin (1,4-naphthoquinone) Moiety | Essential for antioxidant & anticancer activity | thieme-connect.debohrium.com |

| C-5 and C-8 Dihydroxy Groups | Crucial for antiprotozoal & general biological activity | researchgate.netfrontiersin.org |

| C-1' Hydroxyl Group on Side Chain | Enhances radical scavenging capacity | researchgate.net |

Influence of Naphthazarin Ring Modifications

Modifications to the naphthazarin ring of the shikonin structure have a profound impact on biological activity and selectivity. Studies involving core-scaffold-modified derivatives have demonstrated that even subtle changes can lead to significant differences in efficacy and toxicity. nih.gov

For example, dimethylated derivatives of shikonin, where methyl groups are introduced to the naphthazarin core, have shown significantly higher selectivity in vitro compared to the parent compound. nih.gov Another approach to understanding the ring's importance involved comparing naphthazarin derivatives with 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) analogues, which helps to isolate the role of the hydroxyl groups in the compound's mechanism of action. hebmu.edu.cn

Specific substitutions on the ring have been linked to distinct activities. The introduction of a methoxy (B1213986) or methyl group at the C-2 position was found to enhance antiprotozoal potential. frontiersin.org Conversely, adding a hydroxyl group at that same C-2 position resulted in decreased activity, highlighting the sensitive nature of this structural region. frontiersin.org These findings underscore that targeted modifications of the naphthazarin ring are a viable strategy for tuning the pharmacological properties of shikonin derivatives.

Significance of Side Chain Acyl Group Variations

The esterification of the side chain hydroxyl group, creating derivatives like β,β-Dimethylacrylshikonin, is a critical factor influencing the compound's biological properties. researchgate.net The nature and size of the acyl group can modulate activities ranging from anticancer to antimicrobial and enzyme inhibition. researchgate.netbohrium.com

For instance, β,β-Dimethylacrylshikonin and isovalerylshikonin (B600525) have demonstrated notable nematocidal activity. frontiersin.orgnih.gov The length and complexity of the acyl group can affect the compound's lipophilicity and introduce steric hindrance, which in turn influences its interaction with biological targets. researchgate.net Studies on the inhibition of Acyl-CoA: cholesterol acyltransferase (ACAT) revealed that the inhibitory potency is associated with the length of the acyl group; propanoylshikonin showed strong inhibition while acetylshikonin (B600194) was a weak suppressor. nih.gov

In comparative studies, β,β-dimethylacrylshikonin was among a handful of derivatives found to be more active than the parent shikonin against certain cancer cell lines. nih.gov The variation in the side chain acyl group is a key determinant of the specific biological profile of each shikonin derivative.

| Shikonin Derivative | Key Acyl Group Variation | Observed Biological Activity/Property | Source |

| β,β-Dimethylacrylshikonin | Esterification with β,β-dimethylacrylic acid | Pronounced nematocidal activity, higher activity than shikonin in some cancer models | frontiersin.orgnih.govnih.gov |

| Isovalerylshikonin | Esterification with isovaleric acid | Pronounced nematocidal activity | frontiersin.orgnih.gov |

| Acetylshikonin | Esterification with acetic acid | Weakly suppresses human ACAT-1 and ACAT-2 | nih.gov |

| Propanoylshikonin | Esterification with propanoic acid | Strong inhibitory effect on ACAT | nih.gov |

| Deoxyshikonin (B1670263) | Lacks the C-1' hydroxyl group | Less potent radical scavenger than shikonin | researchgate.net |

Computational and In Silico Approaches to SAR Analysis

Computational methods are increasingly employed to guide the study of structure-activity relationships for shikonin derivatives, enabling more targeted and efficient drug design. nih.govnih.gov These in silico approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, provide valuable insights into how these compounds interact with biological targets at a molecular level. bohrium.comufv.br

For example, computational modeling guided the structural modifications of the shikonin scaffold to develop novel and potent STAT3 inhibitors for cancer therapy. nih.gov Molecular docking and dynamics simulations have been used to screen libraries of shikonin derivatives to identify potential inhibitors of viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. bohrium.commdpi.com These studies can predict binding affinities and identify key interactions with amino acid residues in the target's active site. bohrium.commdpi.com

Furthermore, Density Functional Theory (DFT) has been utilized to investigate the radical scavenging activity of shikonin and its esters, calculating properties like bond dissociation energy (BDE) and ionization potential (IP) to predict antioxidant capacity. maxwellsci.com QSAR studies have successfully created robust predictive models for the anticancer activity of novel shikonin derivatives by correlating their structural properties with biological data. ufv.br These computational tools allow researchers to generate and test hypotheses about the pharmacophore—the essential three-dimensional arrangement of features responsible for biological activity—thereby accelerating the discovery of new derivatives with enhanced potency and selectivity. dergipark.org.trnih.gov

Advanced Analytical and Methodological Approaches in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for the isolation, purification, and quantitative analysis of beta,beta-Dimethylacrylshikonin from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of beta,beta-Dimethylacrylshikonin and other related shikonin (B1681659) derivatives. nih.govjfda-online.com Isocratic HPLC methods have been developed that can effectively separate beta,beta-Dimethylacrylshikonin from other derivatives like acetylshikonin (B600194), deoxyshikonin (B1670263), and isovalerylshikonin (B600525) in a single run. turkjps.orgnih.gov These methods often utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, and a UV detector set at a specific wavelength (e.g., 520 nm) for detection. turkjps.orgnih.gov The retention time for beta,beta-Dimethylacrylshikonin under specific HPLC conditions has been reported to be approximately 15.059 minutes. turkjps.orgnih.gov HPLC has been successfully applied to quantify the content of beta,beta-Dimethylacrylshikonin in various plant species and traditional medicine preparations. jfda-online.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC) is another powerful liquid-liquid partition chromatography technique employed for the preparative isolation and purification of beta,beta-Dimethylacrylshikonin. science.govresearchgate.net HSCCC offers the advantage of eliminating irreversible adsorption of the sample onto a solid support matrix. researchgate.net This technique has been successfully used to isolate and purify shikonin and its derivatives from crude plant extracts. science.govscience.gov For instance, a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water has been utilized for the effective separation of these compounds. science.gov

| Technique | Application | Key Findings | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Analysis and Quantification | Enables simultaneous determination of beta,beta-Dimethylacrylshikonin and its derivatives. Retention time is a key parameter for identification. | nih.govjfda-online.comturkjps.orgnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Purification | Allows for preparative isolation from crude extracts without a solid support, preventing sample loss. | science.govresearchgate.netscience.gov |

Spectroscopic Techniques

Spectroscopic methods are fundamental for the structural elucidation and quantification of beta,beta-Dimethylacrylshikonin.

UV-Vis Spectroscopy is a common technique used to determine the concentration of shikonin derivatives. researchgate.net Beta,beta-Dimethylacrylshikonin, along with other shikonin derivatives, exhibits characteristic absorption maxima in the UV-Vis spectrum, typically around 493 nm, 523 nm, and 562 nm. researchgate.net The absorbance at these wavelengths can be used to quantify the total content of shikonin derivatives in a sample. researchgate.net The choice of solvent is critical in UV spectroscopy to ensure that the solvent itself does not absorb in the same region as the analyte. bspublications.net

Cell-Based Assays for Biological Activity Evaluation

A variety of cell-based assays are employed to investigate the biological effects of beta,beta-Dimethylacrylshikonin, particularly its anti-cancer properties.

MTT Assay: This colorimetric assay is frequently used to assess cell viability and the cytotoxic effects of beta,beta-Dimethylacrylshikonin on cancer cells. plos.orgmdpi.comspandidos-publications.com Studies have shown that the compound inhibits the proliferation of various cancer cell lines, including human gastric cancer (SGC-7901), colorectal cancer (HCT-116), and breast cancer (MCF-7), in a dose- and time-dependent manner. plos.orgmdpi.comspandidos-publications.com

Flow Cytometry: This technique is instrumental in analyzing the cell cycle and apoptosis. plos.orgmdpi.com Flow cytometry analysis has revealed that beta,beta-Dimethylacrylshikonin can induce cell cycle arrest at the G0/G1 or G2 phase in different cancer cell lines. nih.govmdpi.com It is also used to quantify apoptosis by staining cells with Annexin V and propidium (B1200493) iodide (PI), showing an increase in both early and late apoptotic cells upon treatment. plos.orgplos.org Furthermore, flow cytometry with probes like JC-1 is used to measure changes in mitochondrial membrane potential, a key event in apoptosis. plos.orgnih.gov

Wound Healing (Scratch) and Transwell Assays: While not explicitly detailed in the provided search results for beta,beta-Dimethylacrylshikonin, these assays are standard methods to assess cell migration and invasion, respectively, which are crucial aspects of cancer metastasis.

Molecular Biology Techniques for Mechanism Elucidation

To understand the molecular mechanisms underlying the biological activities of beta,beta-Dimethylacrylshikonin, several molecular biology techniques are utilized.

Western Blotting: This technique is extensively used to analyze the expression levels of key proteins involved in signaling pathways. plos.orgmdpi.commdpi.com Studies have shown that beta,beta-Dimethylacrylshikonin can modulate the expression of proteins in the Bcl-2 family, such as downregulating the anti-apoptotic proteins Bcl-2 and upregulating the pro-apoptotic protein Bax. mdpi.comspandidos-publications.com It also affects the activation of caspases, including caspase-3, caspase-8, and caspase-9, which are crucial executioners of apoptosis. plos.org Furthermore, Western blotting has been used to investigate the compound's effect on signaling pathways like the ERK and p38 MAPK pathways. plos.orgnih.gov

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): RT-PCR is employed to analyze gene expression at the mRNA level. mdpi.comnih.gov It has been used to validate the results from gene expression profiling and to study the kinetics of gene expression changes induced by beta,beta-Dimethylacrylshikonin. mdpi.comnih.gov For example, it has confirmed the upregulation of genes involved in autophagy and the downregulation of genes related to cell proliferation. mdpi.comnih.gov

Gene Expression Profiling: This transcriptomic approach provides a broad overview of the changes in gene expression in response to beta,beta-Dimethylacrylshikonin treatment. mdpi.com Microarray or RNA-sequencing analysis has identified differentially expressed genes in cancer cells, revealing the compound's impact on various cellular pathways. mdpi.com

Immunofluorescence: This technique is used to visualize the subcellular localization of proteins. plos.orgnih.gov For instance, immunofluorescence staining has been used to observe the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of mitochondria-dependent apoptosis, and to visualize the formation of LC3B puncta, indicating autophagy. plos.orgnih.gov

| Technique | Purpose | Key Findings with beta,beta-Dimethylacrylshikonin | References |

|---|---|---|---|

| MTT Assay | Cell Viability | Demonstrates dose- and time-dependent inhibition of cancer cell proliferation. | plos.orgmdpi.comspandidos-publications.com |

| Flow Cytometry | Cell Cycle & Apoptosis | Induces cell cycle arrest and quantifies apoptotic cells. Measures mitochondrial membrane potential loss. | nih.govplos.orgmdpi.complos.orgnih.gov |

| Western Blotting | Protein Expression | Reveals modulation of apoptosis-related proteins (Bcl-2 family, caspases) and signaling pathways (ERK, p38). | plos.orgmdpi.comspandidos-publications.comnih.govmdpi.com |

| RT-PCR | Gene Expression | Validates changes in mRNA levels of specific genes identified in broader screening methods. | mdpi.comnih.gov |

| Gene Expression Profiling | Transcriptomics | Provides a global view of altered gene expression, identifying affected cellular pathways. | mdpi.com |

| Immunofluorescence | Protein Localization | Visualizes translocation of key proteins like cytochrome c during apoptosis and LC3B during autophagy. | plos.orgnih.gov |

Network Pharmacology and Transcriptomics

Network pharmacology and transcriptomics are systems-level approaches used to explore the complex mechanisms of action of beta,beta-Dimethylacrylshikonin.

Network Pharmacology is a computational method used to predict the potential targets and pathways of a drug. nih.govfrontiersin.orgnih.gov By constructing and analyzing compound-target-disease networks, researchers can identify key proteins and signaling pathways that are likely modulated by beta,beta-Dimethylacrylshikonin. nih.govfrontiersin.orgnih.gov This approach has suggested that the compound's anti-cancer effects may involve the inhibition of inflammatory pathways and angiogenesis. nih.gov

Transcriptomics , through techniques like gene expression profiling, provides experimental data on how beta,beta-Dimethylacrylshikonin affects the global gene expression of cells. mdpi.comnih.gov The integration of network pharmacology predictions with transcriptomics data allows for a more comprehensive understanding of the compound's mechanism of action, as demonstrated in studies on triple-negative breast cancer where it was shown to inhibit the STAT3 pathway. nih.gov

Future Directions and Translational Research Potential

Elucidation of Undiscovered Molecular Targets

While current research has identified several mechanisms of action for beta,beta-dimethylacrylshikonin, a comprehensive understanding of its molecular interactions remains a key area for future investigation. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, with one study on melanoma cells revealing its ability to generate reactive oxygen species (ROS), cause a loss of mitochondrial membrane potential, and induce autophagy. mdpi.com In human lung adenocarcinoma cells, beta,beta-dimethylacrylshikonin was found to induce mitochondria-dependent apoptosis through the activation of the p38 signaling pathway. nih.gov Furthermore, it has been shown to inhibit Notch-1 activation. medchemexpress.com